p-Phenylstyrene oxide molecular weight
p-Phenylstyrene oxide molecular weight
An In-Depth Technical Guide to the Molecular Weight of p-Phenylstyrene Oxide: From First Principles to Experimental Verification
Introduction
p-Phenylstyrene oxide, also known by its IUPAC name 2-(4-phenylphenyl)oxirane, is an epoxide derivative of 4-vinylbiphenyl.[1] As a reactive intermediate and a potential metabolite of biphenyl compounds, its precise characterization is of significant interest to researchers in toxicology, medicinal chemistry, and materials science. A fundamental parameter in the characterization of any chemical entity is its molecular weight. This guide provides a comprehensive examination of the molecular weight of p-phenylstyrene oxide, detailing its theoretical calculation from first principles and outlining the modern analytical workflows used for its empirical verification. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this key molecular attribute for applications ranging from stoichiometric calculations in synthesis to the identification of metabolites in complex biological matrices.
Part 1: Theoretical Determination of Molecular Weight
The molecular weight of a compound is a cornerstone of its chemical identity. It can be calculated theoretically from its chemical formula and the standard atomic weights of its constituent elements. This ab initio approach provides a precise expected value that is indispensable for experimental design and data interpretation.
Chemical Formula and Structure
The established chemical formula for p-Phenylstyrene oxide is C₁₄H₁₂O.[1][2] This formula indicates that each molecule is composed of 14 carbon atoms, 12 hydrogen atoms, and one oxygen atom.
Calculation of Molar Mass
The molar mass (often used interchangeably with molecular weight in g/mol ) is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are weighted averages of the natural abundances of an element's stable isotopes.[3][4][5]
The logical workflow for this calculation is as follows:
Caption: Workflow for the Theoretical Calculation of Molar Mass.
The calculation, based on the constituent elements, is summarized in the table below.
| Element | Symbol | Atomic Count | Standard Atomic Weight (u)[3][4][5] | Total Mass (u) |
| Carbon | C | 14 | 12.011[6][7][8] | 168.154 |
| Hydrogen | H | 12 | 1.008[9][10][11] | 12.096 |
| Oxygen | O | 1 | 15.999[12][13] | 15.999 |
| Total | 196.249 |
Thus, the calculated average molecular weight (molar mass) of p-Phenylstyrene oxide is approximately 196.25 g/mol . This value is consistent with figures published in chemical databases.[1][2][14]
Monoisotopic Mass vs. Average Molecular Weight
For high-resolution analytical techniques like mass spectrometry, it is crucial to distinguish between average molecular weight and monoisotopic mass.
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Average Molecular Weight (Molar Mass) : The weighted average of the masses of all naturally occurring isotopes of a molecule. This is the value (196.25 g/mol ) used for stoichiometric calculations involving macroscopic quantities.
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Monoisotopic Mass : The mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O).
High-resolution mass spectrometers can resolve these isotopic differences. For C₁₄H₁₂O, the monoisotopic mass is 196.0888 Da .[1] This value is critical for accurate mass determination in metabolomics and proteomics, where precision is paramount for database searching and empirical formula generation.
Part 2: Experimental Verification of Molecular Weight
While theoretical calculations provide an expected value, empirical verification is a mandatory step in chemical characterization to confirm identity and purity. Mass spectrometry is the definitive technique for this purpose.
The Principle of Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The causality is straightforward: a compound is introduced into the instrument, ionized to generate charged particles, which are then separated by an analyzer based on their m/z, and finally detected. The resulting mass spectrum provides a direct measurement of the molecule's mass.
Experimental Protocol: ESI-TOF Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and moderately polar molecules like epoxides, minimizing fragmentation and preserving the molecular ion. A Time-of-Flight (TOF) analyzer offers high mass accuracy, making it suitable for confirming the elemental composition.
Objective: To confirm the molecular weight of a synthesized p-Phenylstyrene oxide sample.
Methodology:
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Sample Preparation:
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Dissolve ~1 mg of the p-Phenylstyrene oxide sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. The choice of a polar aprotic solvent like acetonitrile is deliberate; it readily dissolves the analyte and is compatible with the ESI process.
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Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid is a critical step to facilitate protonation in positive ion mode, thereby promoting the formation of the [M+H]⁺ ion, which is the target for detection.
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Instrumentation (Direct Infusion ESI-TOF MS):
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Set the ESI source to positive ion mode.
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Infuse the prepared sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Direct infusion is chosen over chromatographic separation for this simple verification to achieve high sensitivity and rapid analysis.
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Instrument Parameters:
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Capillary Voltage: 3.5 - 4.5 kV
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Nebulizer Gas (N₂): 1 - 2 Bar
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Drying Gas (N₂): 8 - 10 L/min at 200 °C
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Mass Range: 50 - 500 m/z
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Data Acquisition: Profile mode
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Data Analysis:
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Process the acquired spectrum to identify the most abundant ion.
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For p-Phenylstyrene oxide (MW ≈ 196.25), the expected primary ion in positive mode is the protonated molecule, [M+H]⁺.
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Expected m/z = (Monoisotopic Mass of C₁₄H₁₂O) + (Mass of H⁺) = 196.0888 + 1.0078 = 197.0966 .
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Compare the experimentally measured m/z value with the theoretical value. A mass accuracy within 5 ppm (parts per million) provides high confidence in the elemental composition and, by extension, the molecular identity.
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Caption: Experimental workflow for MS-based molecular weight verification.
Part 3: The Role of Molecular Weight in Scientific Applications
An accurately determined molecular weight is not merely a descriptive parameter; it is a functional necessity in scientific research and development.
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Chemical Synthesis: In any synthetic protocol involving p-Phenylstyrene oxide as a reactant or producing it as a product, the molecular weight is fundamental for all stoichiometric calculations. It allows researchers to convert between mass and moles, ensuring precise control over reaction yields and purity.
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Drug Development and Toxicology: If p-Phenylstyrene oxide is identified as a metabolite of a drug candidate, its exact mass is the primary piece of evidence for its identification. High-resolution mass spectrometry can distinguish it from other potential metabolites with similar nominal masses, providing crucial insights into metabolic pathways and potential toxicities.
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Purity Assessment: When coupled with separation techniques like chromatography, the molecular weight serves as a confirmation of the identity of the main peak in a chromatogram, ensuring that purity assessments are being performed on the correct compound.
Conclusion
The molecular weight of p-Phenylstyrene oxide is a precisely defined value, theoretically calculated to be approximately 196.25 g/mol (average molecular weight) with a monoisotopic mass of 196.0888 Da . This theoretical foundation is robustly confirmed through experimental techniques, primarily high-resolution mass spectrometry, which serves as the gold standard for molecular identification. For scientists and researchers, a comprehensive understanding of this value—from its theoretical underpinnings to its practical verification—is essential for ensuring the accuracy, reproducibility, and integrity of their work.
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